molecular formula C15H23N3O8 B15364096 5-n-Boc-aminomethyluridine

5-n-Boc-aminomethyluridine

Cat. No.: B15364096
M. Wt: 373.36 g/mol
InChI Key: ZGNPHMCMMGKKGO-DNRKLUKYSA-N
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Description

5-N-Boc-aminomethyluridine is a nucleoside analog, specifically a thymidine analog, with a molecular formula of C15H23N3O8. This compound is known for its insertional activity towards replicated DNA, making it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-N-Boc-aminomethyluridine typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The starting material, 5-aminomethyluridine, undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to yield the Boc-protected derivative.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. The compound is then purified using techniques like crystallization or chromatography to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 5-N-Boc-aminomethyluridine can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The Boc-protected amino group can be reduced to yield the free amine.

  • Substitution: The uridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium azide (NaN3) or iodide (I-).

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Free amines

  • Substitution: Substituted uridine derivatives

Scientific Research Applications

5-N-Boc-aminomethyluridine is extensively used in scientific research due to its ability to label cells and track DNA synthesis. It is particularly useful in:

  • Chemistry: Studying nucleoside analogs and their interactions with enzymes.

  • Biology: Investigating DNA replication and repair mechanisms.

  • Medicine: Developing antiviral and anticancer agents.

  • Industry: Producing labeled nucleosides for diagnostic and therapeutic applications.

Mechanism of Action

The compound exerts its effects by mimicking the natural nucleoside thymidine, which is incorporated into DNA during replication. Once incorporated, it disrupts normal DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

  • 5-azacytidine

  • 5-fluorouracil

  • 5-aminomethyluridine

Properties

Molecular Formula

C15H23N3O8

Molecular Weight

373.36 g/mol

IUPAC Name

tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate

InChI

InChI=1S/C15H23N3O8/c1-15(2,3)26-14(24)16-4-7-5-18(13(23)17-11(7)22)12-10(21)9(20)8(6-19)25-12/h5,8-10,12,19-21H,4,6H2,1-3H3,(H,16,24)(H,17,22,23)/t8-,9-,10-,12-/m1/s1

InChI Key

ZGNPHMCMMGKKGO-DNRKLUKYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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